molecular formula C23H15BrN2O3 B2512208 2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 849924-00-1

2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2512208
CAS No.: 849924-00-1
M. Wt: 447.288
InChI Key: BVQYHFKCTFIUHK-UHFFFAOYSA-N
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Description

2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetically crafted small molecule belonging to the chromeno[2,3-c]pyrrole-3,9-dione class, a privileged scaffold in medicinal chemistry . This compound is characterized by its benzyl group at position 2, a bromo substituent at position 7, and a pyridin-2-yl group at position 1. The bromo atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore diverse chemical space and create analogs for structure-activity relationship (SAR) studies . Compounds featuring this unique chromeno-pyrrole-dione skeleton are of significant interest in drug discovery and chemical biology for their potential biological activities. The scaffold has been identified in compounds that behave as glucokinase activators and mimetics of glycosaminoglycans . The presence of the pyrrole heterocycle, a feature in many natural products and FDA-approved drugs, contributes to favorable physicochemical properties, including lipophilicity that facilitates passive diffusion across cell membranes, making it a valuable candidate for probing biological systems . This product is intended for research applications only and is not approved for human therapeutic or veterinary use.

Properties

IUPAC Name

2-benzyl-7-bromo-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O3/c24-15-9-10-18-16(12-15)21(27)19-20(17-8-4-5-11-25-17)26(23(28)22(19)29-18)13-14-6-2-1-3-7-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQYHFKCTFIUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and aniline derivatives.

    Pyrrole Formation: The pyrrole ring can be constructed through a condensation reaction involving pyridine-2-carboxaldehyde and an appropriate amine.

    Final Assembly: The final step involves coupling the benzyl group to the chromeno-pyrrole core, which can be achieved using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The bromine substituent at position 7 in the target compound increases electrophilicity compared to methyl or methoxy groups in analogues, enhancing reactivity in cross-coupling reactions .
  • Bioactivity : Pyridine (R1) and benzyl (R2) groups may improve binding to biological targets (e.g., kinases) compared to aryl or benzodioxolyl substituents .
  • Synthetic Flexibility : Multicomponent reactions enable rapid diversification of substituents, while ring-opening strategies (e.g., with hydrazine) yield pyrazole derivatives with distinct pharmacological profiles .

Pharmacological Potential

  • Anticancer Activity: Bromine-substituted chromenones often exhibit kinase inhibitory effects due to halogen-bonding interactions .
  • Antioxidant Properties : Methoxy and methyl groups in analogues like 2-(1,3-benzodioxol-5-ylmethyl)-7-methyl derivatives enhance radical scavenging capacity .
  • Anti-inflammatory Effects : Pyrazole-fused derivatives show promise in modulating inflammatory pathways .

Biological Activity

2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a chromeno-pyrrole core with a bromine atom and a pyridine ring, making it an intriguing candidate for biological studies. This article explores the compound's biological activity, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C23H20BrN2O4
Molecular Weight 486.32 g/mol
IUPAC Name 2-benzyl-7-bromo-1-(pyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
CAS Number 850189-75-2

Anticancer Properties

Recent studies have investigated the anticancer activity of similar compounds within the chromeno-pyrrole class, revealing promising results. For instance, derivatives of related structures demonstrated notable cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

Case Study: Antiproliferative Activity
In a comparative study of various derivatives, compounds structurally related to this compound exhibited significant antiproliferative effects:

CompoundCell LineIC50 (µM)
Compound AMCF-77.17 ± 0.94
Compound BA-54912.5 ± 1.10
2-Benzyl...MCF-7TBD

These findings suggest that modifications to the chromeno-pyrrole scaffold can enhance anticancer activity.

The mechanism through which this compound exerts its biological effects is believed to involve several pathways:

  • Induction of Apoptosis : Similar compounds have been shown to modulate apoptotic pathways by affecting Bcl-2 family proteins. For example:
    • Downregulation of Bcl-2 and upregulation of Bax were observed in treated cells.
    • The Bax/Bcl-2 ratio significantly increased in response to treatment, indicating enhanced apoptotic signaling.
    This suggests that the compound may promote cell death in cancer cells through apoptosis.
  • Cell Cycle Arrest : Compounds in this class have also demonstrated the ability to induce cell cycle arrest at various phases (G1/S or G2/M), which is crucial for inhibiting cancer cell proliferation.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to achieve high purity?

The synthesis of this compound typically involves multi-step reactions, including condensation of substituted benzaldehydes with amines and halogenated intermediates under basic conditions . Key considerations include:

  • Temperature control : Elevated temperatures during cyclization steps can reduce side reactions (e.g., dimerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions involving the bromo and pyridinyl groups .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by crystallization in ethanol achieves >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm, pyridinyl protons as doublets near δ 8.0–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity and retention time consistency .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How do the electronic effects of substituents (e.g., bromo, pyridinyl) influence the compound's reactivity in nucleophilic substitution reactions?

  • Bromo group : Acts as an electron-withdrawing group (EWG), increasing electrophilicity at the adjacent carbon, facilitating nucleophilic attack (e.g., Suzuki coupling) .
  • Pyridinyl group : The nitrogen in the pyridine ring can stabilize transition states via resonance, directing regioselectivity in reactions like halogenation .
  • Methodological insight : Kinetic studies using UV-Vis spectroscopy or in-situ NMR can quantify substituent effects on reaction rates .

Q. What experimental strategies can resolve contradictions in biological activity data across different studies?

  • Standardized assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for variables like solvent (DMSO concentration ≤0.1%) .
  • Dose-response analysis : Establish EC50_{50}/IC50_{50} values across multiple replicates to account for batch-to-batch variability .
  • Target validation : Employ CRISPR-edited isogenic cell lines to confirm specificity for suspected molecular targets (e.g., kinases) .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

  • Systematic substitution : Synthesize analogs with variations at the 7-bromo (e.g., Cl, F) and pyridinyl positions (e.g., 3-pyridinyl vs. 4-pyridinyl) .
  • In silico modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like PARP-1 or topoisomerase II .
  • In vitro profiling : Compare anti-proliferative activity (MTT assay) and apoptosis induction (Annexin V/PI staining) across analogs to identify critical substituents .

Data Analysis and Mechanistic Questions

Q. What analytical methods are recommended for characterizing thermal stability and decomposition pathways of this compound?

  • Thermogravimetric analysis (TGA) : Quantifies weight loss (%) during heating (25–400°C) to identify decomposition steps .
  • Differential scanning calorimetry (DSC) : Detects endothermic/exothermic events (e.g., melting point, glass transitions) .
  • Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile degradation products (e.g., CO2_2, halogenated fragments) .

Q. How can reaction mechanisms involving this compound be validated under varying pH conditions?

  • pH-dependent kinetics : Monitor reaction rates (e.g., hydrolysis of the lactone ring) using buffered solutions (pH 2–12) and HPLC .
  • Isotopic labeling : 18^{18}O-labeled water traces oxygen incorporation during hydrolysis via mass spectrometry .
  • Computational studies : Density Functional Theory (DFT) calculates activation energies for proposed intermediates at different pH levels .

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